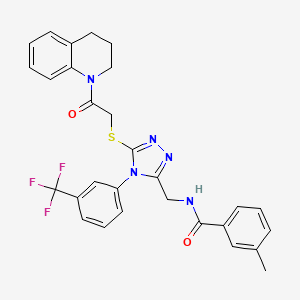

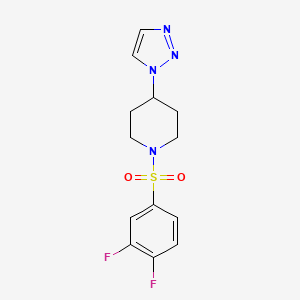

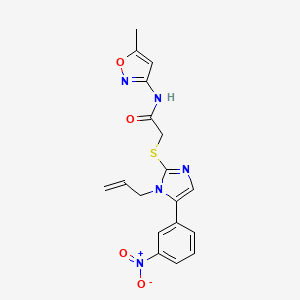

![molecular formula C7H7ClN2O2S B2711433 Methyl [(6-chloropyridazin-3-YL)thio]acetate CAS No. 879403-49-3](/img/structure/B2711433.png)

Methyl [(6-chloropyridazin-3-YL)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl [(6-chloropyridazin-3-YL)thio]acetate” is a chemical compound with the CAS number 879403-49-3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “Methyl [(6-chloropyridazin-3-YL)thio]acetate” is C7H7ClN2O2S . The molecular weight is 218.66 . Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl [(6-chloropyridazin-3-YL)thio]acetate” are not explicitly mentioned in the search results. The molecular weight is 218.66 , but other properties like boiling point, melting point, etc., are not provided.Scientific Research Applications

Reactivity and Nucleophilic Displacement

Methyl (3,6-dichloropyridazin-4-yl)acetate, closely related to the chemical of interest, demonstrates significant reactivity towards nucleophiles. A study by Adembri et al. (1976) explored its reactivity, finding that the chlorine atom at position 6 is displaced by hydrazine, whereas dilute hydrochloric acid displaces both chlorine atoms, with the 6-oxo isomer predominating. This study highlights the compound's potential in synthesizing novel heterocyclic compounds through nucleophilic displacement reactions (Adembri, Sio, Nesi, & Scotton, 1976).

Corrosion Inhibition

Another research area involves the compound's derivatives' effectiveness in corrosion inhibition. Ghazoui et al. (2017) investigated ethyl (6-methyl-3-oxopyridazin-2-yl) acetate (a derivative) on steel corrosion in hydrochloric acid, demonstrating significant inhibition efficiency, hinting at the potential of Methyl [(6-chloropyridazin-3-YL)thio]acetate derivatives in this field (Ghazoui, Benchat, El-hajjaji, Taleb, Rais, Saddik, Elaatiaoui, & Hammouti, 2017).

Synthesis of Novel Compounds

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related compound, demonstrating the versatility of such chemicals in producing compounds with potential antimicrobial and antioxidant activities. This underscores the role of Methyl [(6-chloropyridazin-3-YL)thio]acetate derivatives in creating new pharmacologically relevant molecules (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Molecular Docking and Antimicrobial Activity

The versatility of pyridazinone derivatives, similar to Methyl [(6-chloropyridazin-3-YL)thio]acetate, extends to their application in molecular docking studies for potential antimicrobial activities. This is demonstrated in the synthesis and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, indicating the potential for drug development and the study of molecular interactions (Flefel et al., 2018).

Future Directions

properties

IUPAC Name |

methyl 2-(6-chloropyridazin-3-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVCONSEOFCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(6-chloropyridazin-3-YL)thio]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)

![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)

![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)